molecular formula C16H20N4O4S2 B2617150 N-{5-[(methylsulfanyl)methyl]-1,3,4-oxadiazol-2-yl}-4-(piperidine-1-sulfonyl)benzamide CAS No. 850936-35-5

N-{5-[(methylsulfanyl)methyl]-1,3,4-oxadiazol-2-yl}-4-(piperidine-1-sulfonyl)benzamide

Cat. No.: B2617150
CAS No.: 850936-35-5
M. Wt: 396.48
InChI Key: WBXUKLJNZMRDDX-UHFFFAOYSA-N
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Description

N-{5-[(methylsulfanyl)methyl]-1,3,4-oxadiazol-2-yl}-4-(piperidine-1-sulfonyl)benzamide is a complex organic compound that belongs to the class of oxadiazoles. This compound is characterized by the presence of a 1,3,4-oxadiazole ring, a piperidine sulfonyl group, and a benzamide moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-[(methylsulfanyl)methyl]-1,3,4-oxadiazol-2-yl}-4-(piperidine-1-sulfonyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclodesulfurization of 4-benzoyl-1-cyanoacetylthiosemicarbazide in refluxing ethanolic mercuric oxide solution, which affords the oxadiazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield. The choice of solvents, temperature, and pressure conditions are critical factors in scaling up the synthesis while maintaining product purity and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

N-{5-[(methylsulfanyl)methyl]-1,3,4-oxadiazol-2-yl}-4-(piperidine-1-sulfonyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group yields sulfoxides or sulfones, while reduction of the oxadiazole ring can yield amines.

Mechanism of Action

The mechanism of action of N-{5-[(methylsulfanyl)methyl]-1,3,4-oxadiazol-2-yl}-4-(piperidine-1-sulfonyl)benzamide involves its interaction with specific molecular targets and pathways. The oxadiazole ring and the piperidine sulfonyl group are key functional groups that interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate specific enzymes, leading to changes in cellular processes and pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{5-[(methylsulfanyl)methyl]-1,3,4-oxadiazol-2-yl}-4-(piperidine-1-sulfonyl)benzamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the oxadiazole ring, piperidine sulfonyl group, and benzamide moiety allows for diverse interactions with molecular targets, making it a versatile compound for various applications.

Properties

IUPAC Name

N-[5-(methylsulfanylmethyl)-1,3,4-oxadiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O4S2/c1-25-11-14-18-19-16(24-14)17-15(21)12-5-7-13(8-6-12)26(22,23)20-9-3-2-4-10-20/h5-8H,2-4,9-11H2,1H3,(H,17,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBXUKLJNZMRDDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCC1=NN=C(O1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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